molecular formula C15H20O5 B13092901 (R)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B13092901
M. Wt: 280.32 g/mol
InChI Key: UMIQAWPNUIBHGZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a tert-butoxy group, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the desired ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the tert-butoxy or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • ®-4-(Tert-butoxy)-2-(4-hydroxyphenyl)-4-oxobutanoic acid
  • ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, hydroxy, chloro) on the phenyl ring.
  • Reactivity: Variations in reactivity due to the electronic effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific properties.

Conclusion

®-4-(Tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutanoic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(2R)-2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)/t12-/m1/s1

InChI Key

UMIQAWPNUIBHGZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.